molecular formula C12H20N2O2 B3968762 N-cyclohexyl-2-oxopiperidine-3-carboxamide

N-cyclohexyl-2-oxopiperidine-3-carboxamide

Cat. No.: B3968762
M. Wt: 224.30 g/mol
InChI Key: KKDWUKFAPPIWJH-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-oxopiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of N-cyclohexyl-2-oxopiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxopiperidine-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .

Chemical Reactions Analysis

N-cyclohexyl-2-oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives . Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives .

Scientific Research Applications

N-cyclohexyl-2-oxopiperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has shown promise as a neuroprotective agent, particularly in models of hypoxic-ischemic brain damage. Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, leading to reduced neuronal apoptosis and cerebral edema .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. By inhibiting this inflammasome, the compound reduces the production of pro-inflammatory cytokines and prevents neuronal damage . Additionally, it activates the PI3K/Akt/Nrf2 pathway, which plays a crucial role in cellular survival and antioxidant defense .

Comparison with Similar Compounds

N-cyclohexyl-2-oxopiperidine-3-carboxamide can be compared to other piperidine derivatives, such as N-cyclohexyl-2-(methoxymethyl)-1-methyl-6-oxopiperidine-3-carboxamide and N-cyclohexyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methyl-5-oxopyrrolidine-2-carboxamide . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the cyclohexyl group and the oxopiperidine moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDWUKFAPPIWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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